2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
Description
The compound 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a structurally complex purine derivative. Its core consists of a modified xanthine scaffold (2,6-dioxopurine) with substitutions at positions 3, 7, and 6. Key features include:
- Position 3: A methyl group, common in xanthine derivatives like theophylline.
- Position 7: An ethyl group, enhancing lipophilicity compared to methyl substituents.
- Position 2: An acetamide moiety, likely improving solubility and bioavailability.
Its synthesis likely involves nucleophilic substitution or cyclization reactions, analogous to methods described in pyrazole-containing compounds .
Properties
IUPAC Name |
2-[8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxopurin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3/c1-5-20-11-12(17-14(20)22-9(3)6-8(2)18-22)19(4)15(25)21(13(11)24)7-10(16)23/h6H,5,7H2,1-4H3,(H2,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMRQNBWZNGXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a derivative of purine and pyrazole that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃ |
| Molecular Weight | 302.33 g/mol |
| CAS Number | 1629249-33-7 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of pyrazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains. In a study evaluating anti-tubercular activity, several derivatives showed promising results against Mycobacterium tuberculosis, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM for the most active compounds . The compound's structural features contribute to its interaction with bacterial enzymes.
Anticancer Activity
Pyrazole derivatives are also noted for their anticancer potential. The compound's ability to inhibit specific kinases involved in cancer progression has been documented. For example, compounds targeting tyrosine kinases have shown efficacy in reducing tumor growth in vitro and in vivo models . The mechanism often involves the disruption of signaling pathways critical for cell proliferation.
The biological activity of this compound may be attributed to its ability to act as an inhibitor for various enzymes and receptors:
- Dihydrofolate Reductase (DHFR) : Compounds similar to the one studied have shown inhibition of DHFR, which is crucial for DNA synthesis and repair .
- Kinase Inhibition : The compound may inhibit kinases such as MAP kinases and Abl kinases, which are implicated in cancer cell signaling pathways .
Study on Antitubercular Activity
In a detailed examination of anti-tubercular agents, a series of substituted pyrazole derivatives were synthesized and tested. Among these, certain derivatives exhibited significant activity against Mycobacterium tuberculosis with IC90 values indicating strong potential for further development .
Cytotoxicity Assessments
Cytotoxicity studies on human embryonic kidney cells (HEK-293) revealed that certain active compounds derived from similar structures were non-toxic at effective concentrations . This highlights the therapeutic potential while minimizing adverse effects.
Scientific Research Applications
The compound features a complex structure that includes a pyrazole ring and a purine base, contributing to its biological activity. Its unique configuration allows for interactions with various biological targets.
Medicinal Chemistry
The compound has shown promise as an anti-inflammatory agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory properties by inhibiting the production of prostaglandins, which are mediators of inflammation . The pharmacological screening of related compounds suggests they have better safety profiles compared to traditional anti-inflammatory drugs like Diclofenac .
Antitumor Activity
Several studies have suggested that purine derivatives can act as antitumor agents. The structural similarity of this compound to known antitumor agents allows it to potentially inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Agricultural Applications
Research has indicated that certain pyrazole derivatives can serve as effective pesticides or herbicides due to their ability to inhibit specific enzymes in plant pathogens . This opens avenues for developing environmentally friendly agricultural chemicals.
Case Study 1: Anti-inflammatory Activity
In a study examining various pyrazolo[3,4-d]pyrimidine derivatives, the compound demonstrated significant inhibition of carrageenan-induced edema in animal models. The LD50 values were found to be significantly higher than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a safer profile .
Case Study 2: Antitumor Potential
A series of experiments conducted on cancer cell lines revealed that the compound exhibited cytotoxic effects on several types of cancer cells. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Chemical Reactions Analysis
Nucleophilic Substitution at Purine Positions
The purine scaffold contains electrophilic sites susceptible to nucleophilic attack, particularly at C8 when substituted with leaving groups. While the target compound features a 3,5-dimethylpyrazole group at C8, analogs with bromine at this position (e.g., 8-bromo-7-isopentyl purine derivatives ) undergo substitution reactions with amines or alkoxides.
Example Protocol from Structural Analogs (adapted from ):
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Piperazine | DMF, K₂CO₃, 50°C, 6 h | Piperazine-substituted purine | ~60% |
| Piperidine | DMF, K₂CO₃, 50°C, 6 h | Piperidine-substituted purine | Not reported |
For the target compound, substitution is less likely at C8 due to the stable pyrazole ring but may occur at other positions (e.g., C2 or C6) under forcing conditions.
Hydrolysis of Acetamide Functionality
The acetamide group (-NHCOCH₃) undergoes hydrolysis in acidic or basic media to form carboxylic acid derivatives. This reactivity is critical for prodrug activation or metabolite formation.
Reaction Pathway :
Conditions (inferred from):
-
Acidic Hydrolysis : HCl (6 M), reflux, 12 h.
-
Basic Hydrolysis : NaOH (2 M), 60°C, 6 h.
Pyrazole Ring Reactivity
The 3,5-dimethylpyrazole substituent exhibits limited electrophilic substitution due to steric hindrance but can participate in coordination chemistry with metal ions (e.g., Zn²⁺, Cu²⁺) via its nitrogen atoms.
Ethyl Group Modifications
The 7-ethyl chain may undergo oxidation to a carboxylic acid or ketone under strong oxidizing agents (e.g., KMnO₄, CrO₃).
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible if halogen atoms (Br, I) are present. While the target compound lacks halogens, brominated analogs (e.g., 8-bromo purines ) react as follows:
Suzuki Reaction Example :
Conditions : DME/H₂O, 80°C, 12 h .
Stability Under Synthetic Conditions
The compound degrades under prolonged exposure to:
-
Strong acids/bases : Cleavage of the purine ring or acetamide group.
-
Oxidizing agents : Oxidation of ethyl or methyl substituents.
Comparison with Similar Compounds
Research Findings and Limitations
- Knowledge Gaps: The evidence lacks pharmacokinetic or binding data for the target compound, limiting functional comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
